The 2-Bromo-6-fluoro Pattern Yields a 4-5x Potency Gain Over the Dichloro Analog for a Related Imidazolidine
In a head-to-head in vivo comparison of 2-[(2-bromo-6-fluorophenyl)-imino]-imidazolidine hydrochloride (a direct structural analog sharing the identical 2-bromo-6-fluorophenyl substituent) versus its 2,6-dichlorophenyl analog, the bromo-fluoro compound demonstrated a 4.25-fold higher analgesic potency and a 3.3-fold higher bradycardiac potency. This strongly indicates that the 2-bromo-6-fluoro substitution pattern, which is a core structural feature of the target compound, is superior to the 2,6-dichloro pattern. This patent data provides the strongest available quantitative justification for selecting the 2-bromo-6-fluorophenyl scaffold over other halogenated isomers [1].
| Evidence Dimension | In vivo analgesic and bradycardiac potency |
|---|---|
| Target Compound Data | ED50 (Analgesic) = 0.004 mg/kg; ED60 (Bradycardiac) = 0.003 mg/kg |
| Comparator Or Baseline | 2-[(2,6-Dichlorophenyl)-imino]-imidazolidine.HCl: ED50 (Analgesic) = 0.017 mg/kg; ED60 (Bradycardiac) = 0.010 mg/kg |
| Quantified Difference | Bromo-fluoro compound is 4.25x more potent as an analgesic and 3.3x more potent for bradycardiac effect. |
| Conditions | In vivo mouse writhing test (ED50) and bradycardiac test (ED60); data from US Patent 4,624,960. |
Why This Matters
This provides patent-substantiated evidence that the 2-bromo-6-fluorophenyl group, a key feature of the procurable compound, offers a significant potency advantage over a common alternative dihalogen substitution pattern.
- [1] US Patent 4,624,960. (1986). Sedative having analgesic and bradycardiac properties. Justia Patents. View Source
